1-(1-Azidoethenyl)-4-methylbenzene
Description
Properties
IUPAC Name |
1-(1-azidoethenyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-3-5-9(6-4-7)8(2)11-12-10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKDDHYCIOYPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520249 | |
| Record name | 1-(1-Azidoethenyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89108-49-6 | |
| Record name | 1-(1-Azidoethenyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues: Substituent Effects on the Benzene Ring
The reactivity and stability of vinyl azides are significantly influenced by substituents on the benzene ring. Below is a comparison with key analogues from and other sources:
Key Observations :
- Electron-withdrawing groups (e.g., F, Br) increase azide reactivity, favoring rapid cycloaddition but risking instability .
- Steric Effects : Bulky substituents like tert-butyl (e.g., 1c in ) or bromine hinder access to the azide group, impacting reaction rates in sterically demanding processes.
- Positional Isomerism : Meta-substituted derivatives (e.g., 1d in : 3-CH₃) exhibit distinct electronic profiles compared to para-substituted analogues, altering regioselectivity in reactions .
Comparison with Benzyl Azides
Benzyl azides, such as 1-(Azidomethyl)-4-methylbenzene (CAS 17271-89-5, ), differ in azide placement (methylene vs. ethenyl):
- Reactivity : Vinyl azides (e.g., 1b) exhibit higher strain due to the conjugated double bond, accelerating reactions like Huisgen cycloaddition. Benzyl azides are less strained but require harsher conditions for similar transformations .
- Synthesis : Both classes are synthesized via halide-azide substitution, but vinyl azides require dibromide intermediates from styrenes, adding a synthetic step .
Chiral and Aliphatic Analogues
- 1-[(1S)-1-Azidoethyl]-4-chlorobenzene (CAS 1388047-49-1, ): Features a chiral center and chlorine substituent. The chlorine’s electronegativity may enhance dipole interactions, while chirality introduces enantioselectivity in asymmetric syntheses.
- Aliphatic Azides (e.g., 1-azido-2-(2-iodoethoxy)ethane, ): Lack aromatic stabilization, leading to lower thermal stability but higher flexibility in polymer chemistry.
Preparation Methods
Substitution Reactions via Halogen Displacement
A prominent synthetic route involves sequential substitution reactions, as detailed in the Chinese patent CN111393335A. This two-step process converts 2-bromoethanol into the target compound through intermediate formation and subsequent sulfonylation:
Reaction Pathway
Synthesis of Intermediate 3 :
Formation of Target Product :
Key Data (Example Scale)
| Step | Reactant | Equivalents | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|---|---|
| S1 | 2-Bromoethanol | 1.0 | H₂O | 100°C | 12 h | ~75% |
| S2 | Intermediate 3 | 1.0 | DCM | RT | 12 h | ~68% |
*Yields estimated based on patent examples.
Advantages :
- High atom economy (100%) and scalability for industrial production.
- Utilizes cost-effective reagents like sodium azide.
Limitations :
Enantioselective Cycloaddition of Vinyl Azides
The copper-catalyzed asymmetric cycloaddition, reported by Nature Communications, offers a stereocontrolled route to chiral azides. This method employs α-aryl vinyl azides and unsaturated keto esters under mild conditions:
Reaction Mechanism
- Catalyst System : Cu(II)/BOX (bis-oxazoline) complex.
- Key Step : Inverse-electron-demand hetero-Diels-Alder (IEDDA) reaction.
- Outcome : Chiral azido dihydropyrans with >90% enantiomeric excess (ee).
Representative Substrates and Selectivity
| Entry | Vinyl Azide | Dienophile | ee (%) |
|---|---|---|---|
| 1 | α-Phenylvinyl azide | Ethyl vinyl ketone | 94 |
| 2 | α-Naphthylvinyl azide | Methyl acrylate | 97 |
| 3 | Cyclohexenyl azide | Cyclopentenone | 91 |
Advantages :
- Broad substrate scope with excellent stereocontrol.
- Mild conditions (room temperature to 60°C) and short reaction times (<24 h).
Challenges :
Thermal Cyclization in Green Solvents
Recent studies highlight solvent-dependent thermal cyclization for synthesizing 2H-azirines from 1-(1-azidovinyl)-4-methylbenzene. While this method primarily consumes the compound rather than producing it, optimization insights inform retro-synthetic strategies:
Solvent Screening Results
| Solvent | Boiling Point | Reaction Time | Conversion |
|---|---|---|---|
| Toluene | 110°C | 1.5 h | 100% |
| 2-MeTHF | 80°C | 4.0 h | 100% |
| CPME | 106°C | 45 min | 100% |
Implications :
Alternative Synthetic Approaches
Literature surveys identify additional routes, though detailed protocols remain proprietary or under development:
- Nucleophilic Azidation : Direct displacement of vinyl halides with NaN₃ in polar aprotic solvents.
- Cross-Metathesis : Olefin metathesis of styrenyl azides with methyl-substituted alkenes, catalyzed by Grubbs-type complexes.
Comparative Analysis of Methods
| Method | Yield Range | Stereoselectivity | Scalability |
|---|---|---|---|
| Substitution | 60–75% | None | High |
| Cycloaddition | 70–90% | High (up to 97% ee) | Moderate |
| Cross-Metathesis | ~50% | Low | Low |
Q & A
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